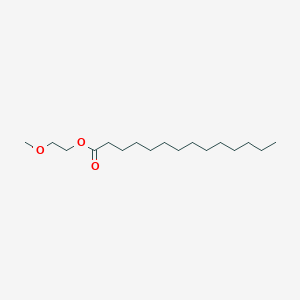
Tetradecanoic acid, 2-methoxyethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecanoic acid, 2-methoxyethyl ester is a useful research compound. Its molecular formula is C17H34O3 and its molecular weight is 286.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
Tetradecanoic acid, 2-methoxyethyl ester is utilized in various pharmaceutical formulations due to its properties as a penetration enhancer. It has been evaluated in studies for enhancing the transdermal delivery of drugs such as melatonin and bupropion. Research indicates that it improves skin absorption, making it valuable in topical formulations .
Case Study: Transdermal Drug Delivery
In a study assessing the efficacy of this compound in transdermal patches for melatonin delivery in rats, significant enhancements in drug absorption were observed compared to control formulations. This highlights its potential for improving therapeutic outcomes in transdermal drug delivery systems .
Cosmetic Applications
The compound is widely used in cosmetic formulations due to its emollient properties. It helps to improve skin feel and moisture retention. Its ability to enhance the solubility of active ingredients makes it a popular choice in creams and lotions .
Case Study: Cosmetic Formulation
A formulation study demonstrated that incorporating this compound into a moisturizer increased the product's spreadability and skin absorption profile. This resulted in improved consumer satisfaction regarding the texture and effectiveness of the product .
Industrial Applications
This compound is used as an intermediate in the synthesis of surfactants and emulsifiers. It plays a crucial role in the production of various industrial chemicals such as lubricants and plasticizers.
Table 1: Industrial Uses of this compound
| Application Type | Specific Use Cases |
|---|---|
| Surfactants | Production of sorbitan fatty acid esters |
| Emulsifiers | Used in food and cosmetic products |
| Plasticizers | Enhances flexibility and durability of plastics |
| Lubricants | Improves lubrication properties in machinery |
Research Insights
Recent studies have shown that tetradecanoic acid derivatives exhibit anti-virulence properties against pathogens such as Pseudomonas aeruginosa. This suggests potential applications in developing antimicrobial agents or treatments aimed at reducing pathogenicity without killing bacteria, which may help mitigate resistance issues .
Case Study: Antimicrobial Properties
A research project demonstrated that tetradecanoic acid significantly inhibited the production of virulence factors in Pseudomonas aeruginosa, suggesting its potential use as a therapeutic agent to combat infections by targeting bacterial virulence rather than viability .
Propriétés
Numéro CAS |
110-37-2 |
|---|---|
Formule moléculaire |
C17H34O3 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
2-methoxyethyl tetradecanoate |
InChI |
InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(18)20-16-15-19-2/h3-16H2,1-2H3 |
Clé InChI |
KVFSSOAOLLIISP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCCOC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCCOC |
Key on ui other cas no. |
110-37-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















